molecular formula C23H29N3O B026638 Necopidem CAS No. 103844-77-5

Necopidem

Cat. No.: B026638
CAS No.: 103844-77-5
M. Wt: 363.5 g/mol
InChI Key: YRMLUAGKHYADKJ-UHFFFAOYSA-N
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Description

Necopidem is a drug belonging to the imidazopyridine family, which is structurally related to well-known drugs such as zolpidem and alpidem. It is considered a nonbenzodiazepine and may exhibit sedative and anxiolytic effects due to its structural similarity to other nonbenzodiazepine hypnotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Necopidem can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :

    Step 1: Reacting 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with sodium hydrogencarbonate in methanol at 65°C for 20 hours.

    Step 2: Reducing the intermediate product with sodium tetrahydroborate in methanol at temperatures ranging from 0°C to 20°C.

    Step 3: Reacting the reduced product with sodium hydrogencarbonate in tetrahydrofuran at 20°C for 0.5 hours.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The process is optimized for higher yields and cost-effectiveness, often employing eco-friendly and sustainable approaches such as one-pot, multicomponent protocols .

Chemical Reactions Analysis

Types of Reactions

Necopidem undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium tetrahydroborate.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium tetrahydroborate is a commonly used reducing agent.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazopyridine derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Necopidem has a wide range of scientific research applications, including :

    Chemistry: Used as a scaffold for synthesizing novel bioactive compounds.

    Biology: Investigated for its potential effects on biological systems, including its interaction with gamma-aminobutyric acid A receptors.

    Medicine: Explored for its sedative and anxiolytic properties, making it a candidate for treating anxiety and sleep disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Necopidem is compared with other imidazopyridine compounds such as zolpidem, alpidem, saripidem, and olprinone . While all these compounds share a similar core structure, this compound is unique in its specific molecular modifications, which may result in distinct pharmacological properties. For instance, zolpidem is primarily used as a hypnotic, while this compound may have broader applications due to its anxiolytic effects.

List of Similar Compounds

  • Zolpidem
  • Alpidem
  • Saripidem
  • Olprinone
  • Zolimidine

Properties

CAS No.

103844-77-5

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3

InChI Key

YRMLUAGKHYADKJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C

Key on ui other cas no.

103844-77-5

Origin of Product

United States

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